

SGC-CBP30: A Comparative Guide to Selectivity Assessment Using Differential Scanning Fluorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sgc-cbp30	
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This guide provides a comparative analysis of **SGC-CBP30**, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The selectivity of **SGC-CBP30** is a critical aspect of its utility in dissecting the biological roles of CBP/p300 bromodomains in various physiological and pathological processes, including cancer and inflammation. Here, we detail the use of Differential Scanning Fluorimetry (DSF) to confirm its selectivity and compare its performance against other known CBP/p300 inhibitors.

Introduction to SGC-CBP30 and CBP/p300

CBP and its close homolog EP300 are crucial transcriptional co-activators that play a central role in regulating gene expression. Their bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a key mechanism in chromatin remodeling and transcriptional activation. Given their involvement in diseases such as cancer, inhibitors of CBP/p300 bromodomains are valuable research tools and potential therapeutic agents. **SGC-CBP30** was developed as a potent and selective inhibitor of the CBP/p300 bromodomains.



Experimental Assessment of Selectivity: Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry is a rapid and robust biophysical technique used to assess the binding of small molecules to a target protein. The principle lies in monitoring the thermal unfolding of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in melting temperature (Tm) is a direct indicator of binding affinity.

Detailed Experimental Protocol for DSF

The following protocol outlines the steps for determining the selectivity of **SGC-CBP30** against a panel of bromodomain-containing proteins using DSF.

Materials:

- Purified bromodomain proteins (2 μM final concentration)
- **SGC-CBP30** (10 μM final concentration)
- 10 mM HEPES pH 7.5, 500 mM NaCl buffer
- SYPRO Orange dye (1:1000 dilution)
- 96-well PCR plates
- Real-Time PCR instrument (e.g., Mx3005p)

Procedure:

- Protein Preparation: Prepare a 2 μM solution of each purified bromodomain protein in the assay buffer.
- Compound Preparation: Prepare a stock solution of **SGC-CBP30** in DMSO. Dilute the stock to the final concentration of 10 μ M in the assay buffer.
- Reaction Mixture: In a 96-well PCR plate, combine 2 μ M of the protein solution with 10 μ M of SGC-CBP30. The final volume for each reaction should be 20 μ l. Include a control reaction



with protein and buffer (containing the same percentage of DMSO) but no compound.

- Dye Addition: Add SYPRO Orange dye to each well at a final dilution of 1:1000.
- DSF Measurement:
 - Place the 96-well plate in a Real-Time PCR instrument.
 - Set the excitation and emission wavelengths to 465 nm and 590 nm, respectively.
 - Increase the temperature from 25°C to 96°C with a ramp rate of 3°C per minute.
 - Record the fluorescence intensity at each temperature interval.
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature.
 - The melting temperature (Tm) is the midpoint of the unfolding transition.
 - Fit the data to the Boltzmann equation to accurately determine the Tm.
 - The change in melting temperature (Δ Tm) is calculated as: Δ Tm = Tm (protein + compound) Tm (protein only)

A significant positive ΔTm value indicates that the compound binds to and stabilizes the protein.

Experimental Workflow for Determining SGC-CBP30 Selectivity



DSF Workflow for SGC-CBP30 Selectivity Preparation Prepare 2 µM Purified Prepare 10 μM SGC-CBP30 **Bromodomain Proteins** (and other inhibitors) Assay Execution Mix Protein and Compound in 96-well plate Add SYPRO Orange Dye Run Thermal Melt Experiment in RT-PCR Machine Data Analysis Generate Melt Curves (Fluorescence vs. Temperature) Calculate Tm for each well Calculate ∆Tm (Tm_compound - Tm_control)

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Compare ΔTm values across Bromodomain Panel

Caption: Workflow for assessing SGC-CBP30 selectivity using DSF.



Comparative Analysis of CBP/p300 Inhibitors

SGC-CBP30 exhibits high potency for CBP and p300. However, understanding its selectivity profile against other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family, is crucial for interpreting experimental results. The following table compares **SGC-CBP30** with other notable CBP/p300 inhibitors, I-CBP112 and CPI-637.

Inhibitor	Target	Binding Affinity (Kd/IC50)	Assay Type	Selectivity over BRD4(1)	Reference
SGC-CBP30	СВР	21 nM (Kd)	Biolayer Interference	~40-fold	
p300	32 nM (Kd)	Isothermal Titration Calorimetry			
BRD4(1)	850 nM (Kd)	Isothermal Titration Calorimetry	-		
I-CBP112	СВР	~600 nM (Kd)	Isothermal Titration Calorimetry	~9-fold	
p300	167 nM (Kd)	Isothermal Titration Calorimetry			
BRD4(1)	5.6 μM (Kd)	Isothermal Titration Calorimetry			
CPI-637	СВР	30 nM (IC50)	TR-FRET	>700-fold	
p300	51 nM (IC50)	TR-FRET	_		
BRD4(1)	11.0 μM (IC50)	TR-FRET	-		

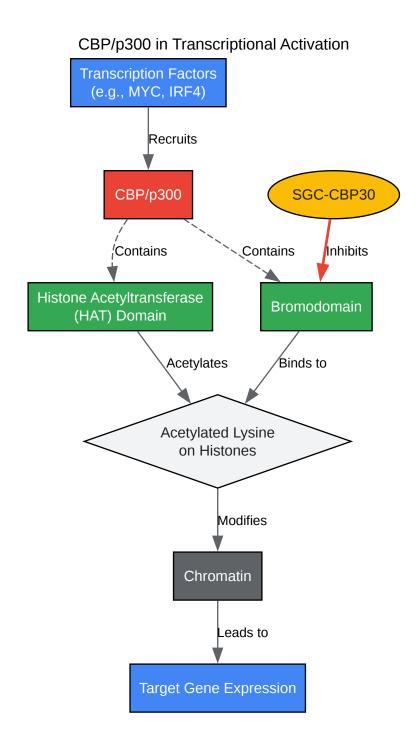


Note: Direct comparison of absolute values should be made with caution as different assay methodologies were used.

CBP/p300 Signaling Pathway Involvement

CBP/p300 are master regulators of transcription. They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histones and other proteins to create a more open chromatin environment, facilitating gene expression. **SGC-CBP30**, by inhibiting the bromodomain of CBP/p300, prevents their recruitment to chromatin and subsequent transcriptional activation. This can have profound effects on various signaling pathways, including those driven by oncogenic transcription factors like MYC and IRF4.





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Caption: Role of CBP/p300 in transcription and its inhibition by SGC-CBP30.



Conclusion

Differential Scanning Fluorimetry is an effective method for confirming the binding of **SGC-CBP30** to its intended targets, CBP and p300, and for assessing its selectivity against a broader panel of bromodomains. **SGC-CBP30** is a highly potent inhibitor of CBP/p300 with a significant selectivity window over the BET family of bromodomains. While newer compounds like CPI-637 offer an even greater selectivity margin, **SGC-CBP30** remains a valuable and well-characterized chemical probe for investigating the biological functions of CBP/p300 bromodomains. Researchers should consider the specific selectivity profile of each inhibitor when designing experiments and interpreting results.

• To cite this document: BenchChem. [SGC-CBP30: A Comparative Guide to Selectivity Assessment Using Differential Scanning Fluorimetry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612240#differential-scanning-fluorimetry-to-confirm-sgc-cbp30-selectivity]

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